3-Fluoro-4-methanesulfonylbenzamide
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Overview
Description
3-Fluoro-4-methanesulfonylbenzamide is an organic compound characterized by the presence of a fluorine atom, a methanesulfonyl group, and a benzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methanesulfonylbenzamide typically involves the introduction of the fluorine atom and the methanesulfonyl group onto a benzamide scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The methanesulfonyl group can be added via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and fluorination reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluorine atom and methanesulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the fluorine atom or the methanesulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Fluoro-4-methanesulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to improve performance.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methanesulfonylbenzamide involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is similar in structure but contains a morpholine group instead of a methanesulfonyl group.
3-Fluoro-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methanesulfonyl group.
Uniqueness
3-Fluoro-4-methanesulfonylbenzamide is unique due to the presence of both the fluorine atom and the methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and bioavailability, while the methanesulfonyl group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
3-fluoro-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXOEBJNKJZSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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